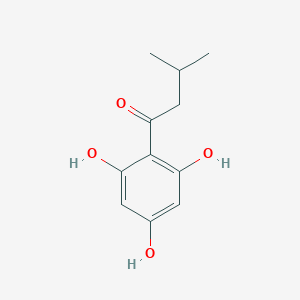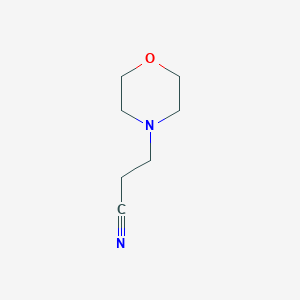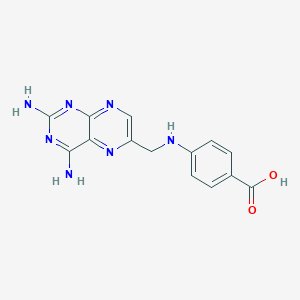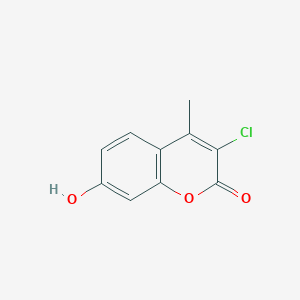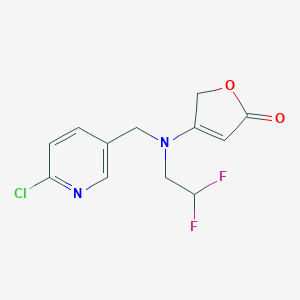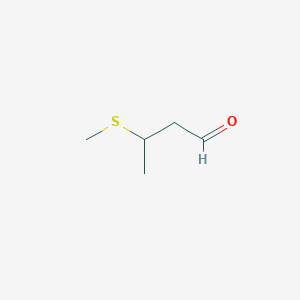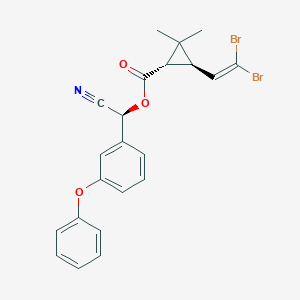
(1S)-Deltamethrin
Vue d'ensemble
Description
(1S)-Deltamethrin is a synthetic pyrethroid insecticide that has been used in a variety of agricultural, industrial, and residential settings since the 1980s. It is a popular choice due to its broad-spectrum activity against a wide range of insects, including cockroaches, flies, mosquitoes, fleas, and ticks. It is also used to control a variety of other pests, including mites, spiders, and beetles. The active ingredient in this compound is a synthetic version of pyrethrins, which are naturally occurring compounds found in certain flowers. This compound is effective against a wide range of insects, and it is highly toxic to aquatic organisms.
Applications De Recherche Scientifique
Effects on Gene Expression : Perinatal exposure to deltamethrin was found to decrease the mRNA expression of genes that could disrupt normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).
Applications in Agriculture and Health : Deltamethrin is used in crop, cattle, and human health protection. Extensive research has assessed its safety for these stakeholders (Mestres & Mestres, 1992).
Insect Axonal Sodium Channels : It induces a slow progressive depolarization of the axon membrane and a gradual reduction in action potential amplitude in cockroach giant axons (Laufer et al., 1984).
Effects on Mouse Brain : Pyrethroid insecticides like deltamethrin enhance sodium channel-mediated uptake in mouse brain synaptosomes (Ghiasuddin & Soderlund, 1985).
Efficacy Against Ticks : Granular deltamethrin significantly reduced the abundance of Ixodes scapularis and suppressed Amblyomma americanum nymph populations in a forested residential community (Schulze et al., 2001).
Impact on Freshwater Fish : Exposure in freshwater fish like Channa punctatus causes induction of antioxidant enzymes and nonenzymatic antioxidants in the kidney, liver, and gills (Sayeed et al., 2003).
Toxicity in Rainbow Trout Fry : It can cause acute toxicity in rainbow trout fry (Ural & Sağlam, 2005).
Oxidative Stress and Metabolism : Deltamethrin toxicity mechanisms are correlated with oxidative stress and metabolism, offering strategies for pest control and prevention of poisoning (Lu et al., 2019).
Genotoxic and Oxidative Stress : It induces genotoxic damage to erythrocytes in Channa punctata, useful as an indication of pollution load (Ansari et al., 2009).
Proteomic Analysis : A proteomic investigation in Daphnia magna clones exposed to deltamethrin revealed differences in sensitivities and potential biomarkers (Toumi et al., 2014).
Bioremediation : Strains of Serratia marcescens have shown potential in degrading deltamethrin, useful for bioremediation of contaminated soils (Cycoń et al., 2014).
Attenuation by Vitamins : Vitamin E and Vitamin C have been found to diminish adverse effects of deltamethrin in rats (Yousef et al., 2006), (Mongi et al., 2011).
Thyroid and DNA Damage : Lycopene supplementation was found to reduce thyroid cellular changes and DNA damage in albino rats exposed to deltamethrin (Abdul-Hamid & Salah, 2013).
Propriétés
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-NLWGTHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



